Methyl N-(2,4,5-trichlorophenyl)carbamate
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Overview
Description
- It belongs to the carbamate class of compounds, which are commonly used as protecting groups for amines in organic synthesis .
- The compound’s structure consists of a methyl group (CH3), a carbamate functional group (NHCOO), and a trichlorophenyl ring.
Methyl N-(2,4,5-trichlorophenyl)carbamate: is a chemical compound with the molecular formula C8H6Cl3NO2 and CAS number 57859-45-7.
Preparation Methods
Synthetic Routes: The synthesis of Methyl N-(2,4,5-trichlorophenyl)carbamate involves reacting 2,4,5-trichlorophenyl isocyanate with methanol under appropriate conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including hydrolysis, nucleophilic substitution, and esterification.
Common Reagents and Conditions: Reactions typically involve strong bases or nucleophiles (e.g., sodium hydroxide, amines) and mild temperatures.
Major Products: Hydrolysis yields 2,4,5-trichlorophenol and methylamine as major products.
Scientific Research Applications
Chemistry: Methyl N-(2,4,5-trichlorophenyl)carbamate serves as a model compound for studying carbamate chemistry and reactivity.
Biology: It may find applications in pesticide research due to its structural similarity to carbamate insecticides.
Medicine: Limited information exists on its medical applications, but it could be explored as a potential drug scaffold.
Industry: Its use in industry remains niche, but it could be relevant in materials science or chemical engineering.
Mechanism of Action
- The compound’s mechanism of action is not well-documented. its carbamate functional group suggests potential inhibition of enzymes or receptors.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H6Cl3NO2 |
---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
methyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |
InChI Key |
IDUGDCYYCVYMFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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